

discovery of 18:0 lysophosphatidylserine

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide on the Discovery and Core Biology of 18:0 Lysophosphatidylserine

Introduction

Lysophosphatidylserines (Lyso-PS) are a class of bioactive lysophospholipids that act as signaling molecules in a variety of crucial physiological and pathological processes.[1][2][3] Structurally, they consist of a glycerol backbone, a single fatty acid chain (at either the sn-1 or sn-2 position), and a phosphoserine head group.[1][4] The specific fatty acid attached confers distinct properties and biological activities to the Lyso-PS molecule. Among the various species, 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (18:0 Lyso-PS) has been identified as one of the most abundant and physiologically significant isoforms, particularly within the immune and central nervous systems.[1][5]

This technical guide provides a comprehensive overview of the discovery, quantification, metabolism, and signaling functions of 18:0 Lyso-PS. It is intended for researchers, scientists, and professionals in drug development who are focused on lipid signaling and its therapeutic potential.

Discovery and Identification

The identification of specific Lyso-PS species, including 18:0 Lyso-PS, has been largely driven by advancements in lipidomics, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] These powerful analytical techniques allow for the separation and precise quantification of various lysophospholipid molecules from complex biological matrices.[6] Studies have consistently shown that long-chain saturated and monounsaturated species, such



as 16:0, 18:0, and 18:1 Lyso-PS, are the most prevalent isoforms in a wide range of mammalian tissues.[1][5] 18:0 Lyso-PS is notably abundant in immune-related organs like the spleen and thymus, as well as in the brain, heart, and kidneys.[2][5]

Quantitative Data: Tissue Distribution of 18:0 Lyso-PS

The concentration of 18:0 Lyso-PS varies significantly across different tissues, reflecting its diverse roles in local biology. The following table summarizes representative quantitative data from murine models.

Tissue	18:0 Lyso-PS Concentration (pmol/mg)	Reference
Thymus	~12.5	[5]
Spleen	~10.0	[5]
Lymph Nodes	~7.5	[5]
Liver	~4.0	[5]

Note: Concentrations are approximated from graphical data presented in the cited literature and may vary based on the specific experimental conditions and analytical methods used.

Experimental Protocols Lipid Extraction from Biological Samples (Serum/Plasma)

This protocol is a generalized method for the extraction of lysophospholipids for subsequent analysis.

Materials:

- Serum or plasma sample
- Methanol (MeOH), ice-cold



- Methyl tert-butyl ether (MTBE)
- Internal standards mixture (e.g., deuterated or odd-chain Lyso-PS)
- Vortex mixer
- Centrifuge (capable of 12,000 x g and 4°C)
- Evaporator (e.g., nitrogen stream or vacuum concentrator)

Procedure:

- To a 1.5 mL microcentrifuge tube, add 100 μL of serum or plasma.
- Spike the sample with a known quantity of the internal standard mixture.
- Add 400 μL of ice-cold 75% methanol. Vortex vigorously for 2 minutes to precipitate proteins and initiate lipid extraction.[7]
- Add 1 mL of MTBE to the mixture. Vortex for 1 hour at room temperature to ensure thorough lipid partitioning.[7]
- Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to separate the phases.[7]
- Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Resuspend the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a typical approach for the quantitative analysis of 18:0 Lyso-PS.



Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column (e.g., 2.1 mm ID \times 100 mm, 1.8 μ m particle size)
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Reagents:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

Procedure:

- · Chromatographic Separation:
 - Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% B).
 - Inject the resuspended lipid extract (typically 5-10 μL).
 - Run a gradient elution to separate the different lipid species. A typical gradient might be:
 - 0-2 min: Hold at 60% B
 - 2-12 min: Ramp linearly to 100% B
 - 12-17 min: Hold at 100% B
 - 17.1-20 min: Return to 60% B for re-equilibration
 - Set the flow rate to approximately 0.3 mL/min and maintain the column temperature at 40°C.
- Mass Spectrometry Detection:
 - Operate the ESI source in negative ion mode, as this is typically more sensitive for phospholipids like Lyso-PS.[8]

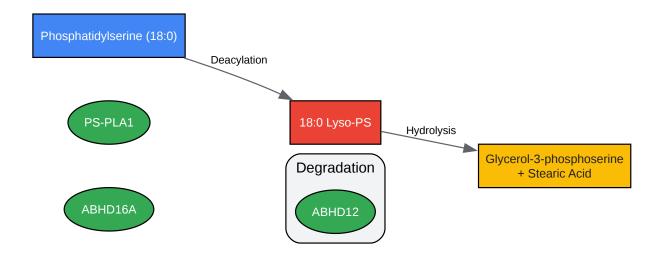


- Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for 18:0
 Lyso-PS involves monitoring the precursor ion (m/z) and a specific product ion.
 - Precursor Ion (m/z): 524.3 (for [M-H]⁻ of 18:0 Lyso-PS)
 - Product Ion (m/z): 283.3 (corresponding to the stearic acid [18:0] fatty acyl chain)
- Optimize instrument parameters such as collision energy, declustering potential, and ion source gases to achieve maximum sensitivity for the 18:0 Lyso-PS MRM transition.[8]
- Quantification:
 - Generate a standard curve using synthetic 18:0 Lyso-PS of known concentrations.
 - Calculate the concentration of endogenous 18:0 Lyso-PS in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Metabolism and Signaling Pathways Biosynthesis and Degradation of 18:0 Lyso-PS

18:0 Lyso-PS is primarily generated from the deacylation of 18:0-containing phosphatidylserine (PS). This reaction is catalyzed by phospholipases such as phosphatidylserine-specific phospholipase A1 (PS-PLA1).[2][3] Intracellularly, the enzyme α/β -hydrolase domain-containing protein 16A (ABHD16A) can also produce Lyso-PS.[3] The degradation of 18:0 Lyso-PS back to glycerol-3-phosphoserine and stearic acid is carried out by lysophospholipases, with α/β -hydrolase domain-containing 12 (ABHD12) being a key enzyme in this process.[1][3]





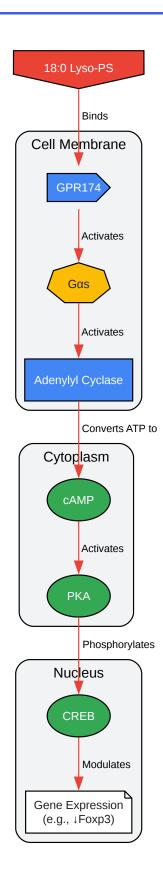
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Caption: Biosynthesis and degradation pathway of 18:0 Lyso-PS.

Signaling via G Protein-Coupled Receptors

18:0 Lyso-PS exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs). Key receptors for Lyso-PS include GPR34, GPR174, and P2Y10.[2][9] These receptors are predominantly expressed on immune cells.[3] For example, the binding of Lyso-PS to GPR174 on regulatory T cells (Treg cells) has been shown to constrain their development and function.[5][7] This signaling cascade often involves the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5]





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Caption: GPR174 signaling pathway activated by 18:0 Lyso-PS.



Biological Functions and Role in Disease

18:0 Lyso-PS is an important modulator of the immune system. Its functions include:

- T-Cell Regulation: It can suppress the differentiation and function of regulatory T-cells, potentially exacerbating inflammatory responses.
- Mast Cell Degranulation: Lyso-PS is a known potent inducer of mast cell degranulation, a key event in allergic and inflammatory reactions.[2][3]
- Inflammatory Signaling: It can stimulate macrophages to release pro-inflammatory cytokines.

 [1]

Dysregulation of 18:0 Lyso-PS has been implicated in several diseases. For example, elevated levels of 18:0 Lyso-PS have been observed in patients with Crohn's disease, where it is thought to promote a pathological Th1 immune response.[10] It has also been investigated as a potential biomarker in conditions like asthma.[7]

Conclusion

18:0 Lyso-PS is a key bioactive lipid with significant roles in regulating the immune system. Its discovery and characterization, enabled by modern analytical chemistry, have unveiled complex signaling pathways and metabolic routes. The detailed understanding of its function, from receptor engagement to downstream cellular responses, provides a solid foundation for exploring 18:0 Lyso-PS and its associated enzymes and receptors as potential therapeutic targets for a range of inflammatory and autoimmune diseases. Future research will likely focus on developing specific modulators of Lyso-PS signaling and further elucidating its diverse roles in health and disease.

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- To cite this document: BenchChem. [discovery of 18:0 lysophosphatidylserine]. BenchChem,
 [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10771985#discovery-of-18-0-lysophosphatidylserine]

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